Octa-2,7-dienoic acid

Description

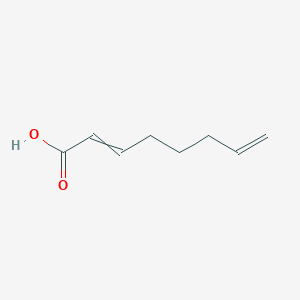

Structure

2D Structure

3D Structure

Properties

CAS No. |

920749-83-3 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

octa-2,7-dienoic acid |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2,6-7H,1,3-5H2,(H,9,10) |

InChI Key |

NZEBVMIRSIBPJJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC=CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octa 2,7 Dienoic Acid and Its Key Derivatives

Strategies for the Total Synthesis of the Octa-2,7-dienoic Acid Backbone

The fundamental challenge in synthesizing the this compound backbone lies in the strategic placement of its two terminal double bonds. A straightforward and effective method for its preparation involves a two-step sequence starting from more readily available precursors.

One documented synthesis begins with the pyrolysis of 3-hydroxy-1,5-hexadiene. This thermal rearrangement reaction yields 5-hexenal (B1605083). The subsequent step involves a condensation reaction between 5-hexenal and malonic acid. prepchem.com This reaction, a Knoevenagel condensation followed by decarboxylation, extends the carbon chain by two atoms and introduces the carboxylic acid functionality and the C2-C3 double bond, thereby completing the this compound structure. prepchem.com

This approach is advantageous due to the commercial availability of the starting materials and the relative simplicity of the reaction steps. However, it primarily yields the basic achiral backbone, and more complex, multi-step strategies are required for the synthesis of stereochemically defined derivatives.

Stereoselective Synthesis of this compound Derivatives

Many biologically active molecules containing the this compound framework, such as cryptophycin (B1240208), possess multiple chiral centers. Therefore, controlling the stereochemistry during synthesis is paramount. Methodologies are broadly divided into enantioselective techniques, which select for a specific mirror image of a molecule, and diastereoselective methods, which control the relative stereochemistry of multiple chiral centers.

The synthesis of fragments for the antitumor agent cryptophycin-52 serves as a prime example of enantioselective preparation. A key intermediate, (2E,7E,5S,6R)-5-hydroxy-6-methyl-8-phenyl-octa-2,7-dienoic acid, embodies the core structure with specific stereochemistry. researchgate.net

A convergent synthesis strategy has been developed to produce this fragment on a large scale. This approach involves the creation of chiral building blocks using enantioselective biocatalytic methodology. researchgate.net For instance, the synthesis of cryptophycin analogues can be achieved by linking two key fragments, with the stereochemical versatility of the approach allowing for the preparation of various diastereomers. researchgate.net The synthesis of novel cryptophycin analogues often involves the coupling of a key intermediate, such as an N-hydroxysuccinimide active ester, with an unprotected amino acid, followed by macrolactamization and final oxidation to install functionalities like an epoxide. nih.gov

The table below summarizes a synthetic approach to a key cryptophycin fragment.

| Step | Description | Outcome |

| 1 | Synthesis of two key fragments (Units 3 and 4) | Preparation of the main building blocks |

| 2 | Use of enantioselective biocatalysis | Creation of requisite chiral centers in building blocks |

| 3 | Linking of the two fragments | Formation of the macrocyclic ring |

| 4 | Further modifications | Synthesis of cryptophycin A and diastereomers of cryptophycin C |

This table illustrates a convergent strategy for the enantioselective synthesis of cryptophycin fragments containing the this compound motif. researchgate.net

Diastereoselective control is crucial when a molecule has multiple stereocenters and one must be set relative to another. In the synthesis of this compound analogs, this can be achieved through various methods, including substrate-controlled reactions where the existing stereochemistry of the molecule directs the stereochemical outcome of a subsequent reaction.

For example, the diastereoselective reduction of a diketone using biocatalysts like Lactobacillus kefir can produce diols with high diastereomeric excess (>99%). researchgate.net While not performed on an this compound precursor directly, this methodology highlights the power of biocatalysis in establishing specific relative stereochemistry. Another powerful technique is the diastereoselective addition of nucleophiles to N-acyliminium ions, which can establish the stereochemistry of newly formed carbon-heteroatom bonds with high precision. chemistryviews.org These established principles of stereocontrol are directly applicable to the synthesis of complex this compound analogs, where chiral centers might be introduced via reductions or additions to prochiral ketones or imines integrated into the synthetic pathway.

Catalytic Synthesis and Transformations Involving this compound Precursors

Catalysis offers efficient and selective routes for synthesizing and transforming dienes and their derivatives. Both homogeneous and heterogeneous catalysis play vital roles in modern organic synthesis, enabling reactions that would otherwise be difficult or inefficient.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is fundamental to many transformations involving olefins and dienes. Transition metal complexes, particularly those of Group IVB metals, are widely used. mdpi.com For instance, metallocene catalysts like zirconocenes and hafnocenes are effective for the polymerization and copolymerization of dienes. mdpi.com

The activation of unsaturated substrates like dienes by transition metal complexes is a cornerstone of homogeneous catalysis. acs.orgacs.org This activation often involves the formation of a metal-olefin complex, which facilitates subsequent reactions. acs.orgacs.org The kinetics and mechanisms of such catalytic processes are studied in detail to optimize reaction conditions and catalyst performance. For example, investigations into the copolymerization of ethylene (B1197577) and dienes using metallocene catalysts help elucidate the dynamics of catalyst initiation, propagation, and termination. rsc.org The principles derived from these studies can be applied to develop catalytic methods for the functionalization of octa-2,7-diene precursors, such as selective hydroformylation, hydrogenation, or cross-coupling reactions.

The table below details representative homogeneous catalyst systems used in diene chemistry.

| Catalyst Type | Metal Center | Diene Substrate Example | Application |

| Metallocene | Zirconium (Zr) | 5-ethylidene-2-norbornene (ENB) | Copolymerization with ethylene |

| ansa-Zirconocene | Zirconium (Zr) | ENB, Dicyclopentadiene (DCPD) | Ternary Copolymerization |

| Vanadium-based | Vanadium (V) | Various Dienes | Synthesis of EPDM rubbers |

| Phenoxy-imine | Titanium (Ti) | ENB | Highly active copolymerization |

This table showcases various homogeneous catalysts and their applications in transformations involving dienes, with principles applicable to octa-2,7-diene chemistry. mdpi.comrsc.org

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation and catalyst recyclability. While specific examples for this compound formation are not extensively documented, the principles from related transformations are highly relevant.

Solid acid catalysts, such as acidic carbons or metal oxides supported on materials like graphene oxide, are effective in a variety of organic reactions. mdpi.com For example, manganese oxides structured as octahedral molecular sieves (OMS-2) have demonstrated high activity and selectivity as heterogeneous oxidation catalysts. mdpi.com Such catalysts could potentially be employed for the selective oxidation of a precursor alcohol to form the carboxylic acid moiety of this compound. The use of supported metal nanoparticles, such as platinum on cellulose-derived carbon (Pt/c-C), for chemoselective hydrogenations also represents a powerful strategy that could be adapted for the selective reduction of one double bond in the octa-2,7-diene system if required. mdpi.com These examples underscore the potential of designing reusable and environmentally benign heterogeneous catalytic systems for the synthesis of this compound and its derivatives.

Tandem Catalytic Processes in Octa-2,7-dienol Conversion

One potential strategy involves the use of a bimetallic or multi-component catalyst system that can facilitate both oxidation steps. For instance, a system combining a transition metal catalyst, such as palladium or ruthenium, known for alcohol oxidation, with another catalyst or co-catalyst that promotes aldehyde oxidation could be employed. The reaction would proceed through the aldehyde intermediate without the need for its isolation.

Another approach is the use of a single catalyst that possesses multiple functionalities. For example, certain metal complexes can catalyze the entire sequence from alcohol to carboxylic acid. The choice of oxidant is also crucial in these tandem processes, with environmentally benign options such as molecular oxygen or hydrogen peroxide being highly desirable. The efficiency of such a tandem process would be dependent on the careful optimization of reaction conditions, including temperature, pressure, solvent, and catalyst loading, to favor the formation of the final this compound product over the intermediate aldehyde.

| Catalyst System | Oxidant | Intermediate | Potential Advantages |

| Bimetallic (e.g., Pd/Ru) | O₂, H₂O₂ | Octa-2,7-dienal | High efficiency, mild conditions |

| Multifunctional Catalyst | O₂, H₂O₂ | Octa-2,7-dienal | Simplified process, reduced waste |

| Metal/Co-catalyst | O₂, H₂O₂ | Octa-2,7-dienal | Enhanced selectivity and yield |

Sustainable and Microwave-Assisted Synthetic Approaches to this compound Derivatives

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methods in organic chemistry. These "green" approaches aim to reduce the use of hazardous reagents and solvents, minimize energy consumption, and increase reaction efficiency. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, offering significant advantages over conventional heating methods. oup.com

The application of microwave irradiation to the synthesis of this compound and its derivatives can lead to dramatically reduced reaction times, often from hours to minutes. oatext.com This rapid heating can also lead to higher product yields and improved purity by minimizing the formation of side products. nih.gov Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing solvent waste. oatext.com

For instance, the esterification of this compound with various alcohols could be significantly accelerated under microwave irradiation. Similarly, the synthesis of α,β-unsaturated carboxylic acids, a class of compounds to which this compound belongs, has been shown to be amenable to microwave-assisted, polymer-supported methodologies, which facilitate product purification and catalyst recycling. nih.govtandfonline.com The use of combined ultrasound and microwave irradiation has also been explored for the synthesis of unsaturated carboxylic acids, demonstrating the potential for further process intensification. tandfonline.com

| Synthetic Approach | Key Features | Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid, uniform heating | Reduced reaction times, higher yields, increased purity oup.comoatext.comnih.gov |

| Solvent-Free Synthesis | Reactions conducted without a solvent | Reduced waste, simplified workup, lower environmental impact oatext.com |

| Polymer-Supported Synthesis | Reagents or catalysts are immobilized on a solid support | Ease of product purification, catalyst recyclability nih.gov |

| Combined Ultrasound & Microwave | Synergistic effects of both energy sources | Enhanced reaction rates and efficiency tandfonline.com |

Chemical Modifications and Derivatization Strategies of this compound

This compound possesses three key functional groups that can be targeted for chemical modification and derivatization: the carboxylic acid group and the two carbon-carbon double bonds. This trifunctional nature allows for a wide range of chemical transformations to produce a diverse library of derivatives with potentially new and interesting properties.

Reactions of the Carboxylic Acid Group:

The carboxylic acid moiety is readily converted into a variety of other functional groups. Standard organic transformations can be employed to synthesize esters, amides, and acid chlorides.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, known as Fischer esterification, yields the corresponding ester. masterorganicchemistry.com This reaction is typically an equilibrium process, and a wide variety of alcohols can be used to generate a library of esters. organic-chemistry.org

Amidation: Amides can be prepared by reacting this compound with an amine. libretexts.org This is often achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, which then readily reacts with the amine. youtube.com Direct catalytic amidation methods are also being developed to improve the atom economy of this transformation. nih.govsciepub.comresearchgate.net

Reactions of the Carbon-Carbon Double Bonds:

The two double bonds in this compound are susceptible to a variety of addition and cycloaddition reactions.

Hydrogenation: The double bonds can be fully or partially hydrogenated to yield the corresponding saturated or mono-unsaturated carboxylic acids.

Halogenation: The addition of halogens such as bromine or chlorine across the double bonds can be achieved to produce di- or tetra-halogenated derivatives.

Cycloaddition Reactions: As a dienoic acid, this compound can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, where one of the double bonds acts as a dienophile. rsc.orgmdpi.com This would allow for the construction of complex cyclic structures. proquest.comsinica.edu.tw

Olefin Metathesis: The terminal double bond makes this compound a suitable substrate for olefin metathesis reactions. nih.govscielo.br Cross-metathesis with other olefins can be used to introduce new functional groups or to modify the chain length of the molecule. nih.govd-nb.info Ring-closing metathesis could also be a possibility if the molecule is first derivatized to contain another terminal olefin. unityfvg.it

| Functional Group | Reaction Type | Potential Products |

| Carboxylic Acid | Esterification | Octa-2,7-dienoate esters masterorganicchemistry.comorganic-chemistry.org |

| Carboxylic Acid | Amidation | Octa-2,7-dienoamides libretexts.orgyoutube.comnih.govsciepub.comresearchgate.net |

| Double Bonds | Hydrogenation | Octanoic acid, Octenoic acids |

| Double Bonds | Halogenation | Dihalo- and tetrahalo-octanoic acids |

| Double Bonds | Cycloaddition | Cyclic adducts rsc.orgmdpi.comproquest.comsinica.edu.tw |

| Double Bonds | Olefin Metathesis | Chain-modified dienoic acids nih.govscielo.brnih.govd-nb.infounityfvg.it |

Biosynthetic Pathways and Natural Occurrence of Octa 2,7 Dienoic Acid Analogs

Origin and Biosynthesis in Microbial Systems

The biosynthesis of octa-2,7-dienoic acid analogs, particularly geranic acid, has been extensively studied in various microbial systems. These microorganisms serve as efficient biocatalysts for the production of such compounds through fermentation and biotransformation processes.

Engineered strains of Escherichia coli have been developed to produce geranate, the salt of geranic acid. One approach involves utilizing an isopentenol (B1216264) utilization pathway (IUP) to convert isopentenols into geraniol (B1671447), which is then oxidized to geranate. nih.gov This two-step oxidation is catalyzed by alcohol and aldehyde dehydrogenases. nih.gov Similarly, de novo biosynthesis of geranic acid has been achieved in Pseudomonas putida DSM 12,264 using metabolic engineering techniques. nih.govresearchgate.net

Several fungal species are known to transform geraniol into geranic acid. Mucor irregularis, isolated from the soil of lemongrass (Cymbopogon citratus), has demonstrated a high conversion rate of geraniol to geranic acid. nih.govacs.orgacs.org Other fungi, including Rhodococcus sp. and Penicillium digitatum, also facilitate this biotransformation. nih.govacs.org In Penicillium digitatum, spores can convert geraniol, nerol (B1678202), and citral (B94496) into geranic acid, which is then further metabolized. researchgate.net

Anaerobic bacteria also play a role in the formation of these compounds. The denitrifying β-proteobacterium Alcaligenes defragrans (now reclassified as Castellaniella defragrans) can mineralize monoterpenes anaerobically, producing geranic acid as an intermediate. nih.govasm.org This bacterium synthesizes geranic acid from precursors like β-myrcene, α-phellandrene, limonene, or α-pinene. nih.govasm.org The formation of geranic acid from myrcene (B1677589) is catalyzed by heat-labile substances found in the cytosolic extracts of the cells, indicating an enzymatic process. nih.govasm.org

Bacterial strains such as Acinetobacter and Gluconobacter have also been reported to produce geranic acid. acs.org Specifically, metabolically engineered Acinetobacter sp. Tol 5 has been used for the gas-phase bioproduction of (E)-geranic acid from geraniol. rsc.org

Biosynthetic Routes in Plant Sources

In the plant kingdom, this compound analogs are typically derived from the broader terpenoid biosynthesis pathways. While direct isolation of this compound itself is not commonly reported, its derivatives like geranic acid and precursors such as geraniol and linalool (B1675412) are widespread.

Geraniol, the alcohol precursor to geranic acid, is a significant component of essential oils in over 250 aromatic plants, including lemongrass and rosa grass. nih.govacs.org The biosynthesis of monoterpenes in plants originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP). nih.gov These units are condensed by geranyl pyrophosphate (GPP) synthase to form geranyl pyrophosphate (GPP), the direct precursor to most monoterpenes. nih.gov

Geraniol synthases, enzymes that convert GPP to geraniol, have been identified in various plants, such as Lippia dulcis. researchgate.net When the geraniol synthase gene from L. dulcis was expressed in transgenic maize, the plant metabolized the resulting geraniol into various derivatives, including geranic acid glycosides and hydroxyl-geranic acid glycosides. researchgate.net This demonstrates that plants possess the enzymatic machinery to oxidize geraniol to geranic acid, which is then often conjugated to sugars (glycosylated) for storage or transport. researchgate.net

Linalool, another important monoterpenoid alcohol, is also synthesized from GPP in plants. nih.gov It is a primary constituent of many essential oils and is known to be produced by members of the Lamiaceae (mints), Lauraceae (laurels), and Rutaceae (citrus) families. researchgate.net The biosynthesis of these monoterpenoid alcohols provides the foundational structures that can be enzymatically modified to form the corresponding acids. For instance, both isomers of geranic acid have been identified in the active ethyl acetate-soluble extract of lemongrass. ebi.ac.uk

Enzymatic Transformations Leading to this compound Derivatives (e.g., Geranic Acid Formation)

The formation of geranic acid from its precursor, geraniol, is a two-step oxidation process catalyzed by specific enzymes. This transformation is a key step in both microbial biotransformation and plant metabolic pathways.

The general enzymatic pathway proceeds as follows:

Geraniol to Geranial: The first oxidation step involves the conversion of the primary alcohol, geraniol, to its corresponding aldehyde, geranial. This reaction is catalyzed by a geraniol dehydrogenase. nih.govacs.org

Geranial to Geranic Acid: The second step is the oxidation of the aldehyde, geranial, to the carboxylic acid, geranic acid. This is facilitated by a geranial dehydrogenase, which is sometimes referred to as a citral dehydrogenase since citral is a mixture of geranial and its isomer, neral. nih.govresearchgate.net

These dehydrogenase enzymes often require cofactors to function. For example, the conversion of geranial to geranic acid by spore extracts of Penicillium digitatum is NAD+-dependent. researchgate.net In engineered E. coli, the pathway was constructed using two specific enzymes from Castellaniella defragrans: a geraniol dehydrogenase (CdGeDH) and a geranial dehydrogenase (CdGaDH), which showed high catalytic efficiency. nih.gov The formation of geranic acid in this bacterium is irreversible and allows for a metabolic flux from precursors like β-myrcene through linalool, geraniol, and geranial. ebi.ac.uk

The catalytic activity for geranic acid formation in A. defragrans is located in the soluble fraction of the cell (cytosol), confirming its enzymatic nature. nih.govasm.org This enzymatic conversion is not limited to geraniol; other monoterpene alcohols can also serve as substrates for these dehydrogenases, although the efficiency may vary. nih.gov

Isolation and Characterization from Diverse Natural Products (e.g., Linalool-1-oic Acid, Geranic Acid)

Analogs of this compound have been isolated and characterized from a variety of natural sources, including microorganisms and plants. The identification of these compounds relies on modern analytical techniques.

Microbial Sources:

Alcaligenes defragrans : Geranic acid was identified as an accumulating metabolite in cells grown on the monoterpene α-phellandrene, particularly under nitrate-limiting conditions. nih.govasm.org It was also synthesized by cell suspensions in the presence of β-myrcene, limonene, and α-pinene. nih.govasm.org

Mucor irregularis : This fungus, isolated from the rhizosphere of lemongrass, is used for the biotransformation of geraniol, yielding geranic acid as the single major product. nih.govacs.org

Engineered Microbes : Geranate (the salt of geranic acid) has been extracted and quantified from the fermentation cultures of engineered E. coli and Pseudomonas putida. nih.govresearchgate.net

Plant Sources:

Lemongrass (Cymbopogon citratus) : The ethyl acetate-soluble extract of lemongrass contains both cis and trans isomers of geranic acid. ebi.ac.uk

Various Aromatic Plants : Linalool, a related monoterpenoid alcohol, is a major component in the essential oils of numerous plants, including those from the mint, laurel, and citrus families. researchgate.net While linalool itself is an alcohol, its corresponding acid (linalool-1-oic acid) represents a structural analog.

Isolation and Characterization Techniques: The isolation and characterization of these dienoic acids and their derivatives involve a combination of chromatographic and spectroscopic methods.

Chromatography : High-Performance Liquid Chromatography (HPLC) is frequently used for the separation and quantification of these organic acids from cell cultures and extracts. nih.govasm.orgresearchgate.net Gas Chromatography (GC), often coupled with a mass spectrometer, is used for analyzing volatile derivatives. nih.govmdpi.com Thin Layer Chromatography (TLC) is also employed for initial characterization. researchgate.net

Mass Spectrometry (MS) : Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are powerful tools for identifying compounds based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net

Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the precise chemical structure of isolated compounds, as was done to identify a geranic acid glycoside in transgenic maize. researchgate.netmdpi.com Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. researchgate.net

Metabolic Fate and Degradation Pathways of Related Dienoic Acids in Biological Systems

Once formed, dienoic acids and related unsaturated fatty acids are subject to metabolic degradation in biological systems. The primary pathway for breaking down fatty acids is β-oxidation, which sequentially shortens the carbon chain to produce acetyl-CoA. researchgate.netlibretexts.org

The degradation of unsaturated fatty acids, including dienoic acids, requires additional enzymatic steps compared to the breakdown of saturated fatty acids. brainkart.com The double bonds in naturally occurring unsaturated fatty acids are typically in the cis configuration, whereas the β-oxidation pathway hydratase enzyme requires a trans double bond. brainkart.com Therefore, an isomerase is needed to convert the cis double bond to a trans configuration, allowing β-oxidation to proceed. brainkart.com For polyunsaturated fatty acids with multiple double bonds, a reductase enzyme is also required in addition to the isomerase to handle the resulting conjugated double bonds that arise during the degradation process. bu.edu This process results in a slightly lower energy yield compared to a saturated fatty acid of the same length because the initial acyl-CoA dehydrogenase step is bypassed for each double bond present, leading to the production of fewer FADH₂ molecules. brainkart.combu.edu

Specific microbial degradation pathways for geranic acid have also been identified. For instance, the bacterium Acinetobacter sp. Tol 5 possesses an inherent metabolic pathway that degrades (E)-geranic acid. rsc.org A key enzyme in this degradation pathway is encoded by a gene that is an ortholog of fadD4, which is involved in fatty acid degradation. By disrupting this gene, researchers were able to create a mutant strain that could accumulate geranic acid. rsc.org

In addition to β-oxidation, ω-oxidation serves as an alternative pathway for fatty acid metabolism. This process results in the formation of dicarboxylic acids, which are then typically metabolized further via peroxisomal β-oxidation. nih.gov This pathway can become more prominent when there is a high influx of lipids or when the primary mitochondrial β-oxidation pathway is impaired. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Octa 2,7 Dienoic Acid Derivatives

Reactions Involving the Dienyl System in Octa-2,7-dienoic Acid Structures

The dienyl system in this compound, characterized by its two carbon-carbon double bonds, is the primary site for a variety of addition and cyclization reactions. The reactivity of these double bonds is influenced by their position within the carbon chain and the electronic effects of the carboxylic acid group. While specific studies on cycloaddition reactions, such as the Diels-Alder reaction, involving this compound are not extensively documented in publicly available research, the general principles of diene chemistry suggest its potential to act as a diene or dienophile under appropriate conditions.

Electrophilic additions to the double bonds are expected to follow established mechanisms, with the regioselectivity being influenced by the stability of the resulting carbocation intermediates. The presence of the electron-withdrawing carboxylic acid group can influence the reactivity of the proximate double bond.

Carboxylic Acid Functionality Transformations

The carboxylic acid group in this compound is amenable to a wide array of transformations common to this functional group. These reactions are fundamental in synthesizing various derivatives with altered physical and chemical properties.

Esterification: The conversion of this compound to its corresponding esters can be achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid. masterorganicchemistry.comchemguide.co.ukyoutube.com This reversible reaction is driven to completion by removing the water formed during the reaction. masterorganicchemistry.comchemguide.co.uk The use of different alcohols allows for the synthesis of a variety of esters with tailored properties.

Amide Formation: The synthesis of amides from this compound typically proceeds through the activation of the carboxylic acid, as direct reaction with an amine is generally not feasible without high temperatures. libretexts.org Common methods involve converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester, which then readily reacts with a primary or secondary amine to form the corresponding amide. libretexts.orgmasterorganicchemistry.com Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the direct formation of amides from carboxylic acids and amines under milder conditions. masterorganicchemistry.com

Cyclization Reactions: Mechanisms and Stereoselectivity

One of the most extensively studied aspects of the reactivity of this compound derivatives is their propensity to undergo cyclization reactions, leading to the formation of complex cyclic structures. These reactions are of particular interest due to their relevance in the formation of natural products.

Non-enzymatic Cationic Cyclization Cascades (e.g., Wine Lactone Formation)

A prominent example of the cyclization of an this compound derivative is the formation of wine lactone from (E)-2,6-dimethyl-6-hydroxythis compound. acs.orgnih.govnih.gov Detailed mechanistic studies have revealed that this transformation proceeds through a non-enzymatic, stereoselective cationic cyclization cascade under acidic aqueous conditions. acs.org This type of reaction, which mimics the action of terpene cyclases, is a rare observation for the non-enzymatic conversion of an acyclic precursor into a bicyclic monoterpene. acs.org

The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation. This carbocation then undergoes a series of intramolecular cyclizations and rearrangements to yield the final wine lactone structure. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, such as temperature and pH. nih.govnih.gov For instance, the hydrolysis of the (6R)-enantiomer of (E)-2,6-dimethyl-6-hydroxythis compound at room temperature leads to an enrichment of the (3S,3aS,7aR)-enantiomer of wine lactone, with the enantiomeric excess increasing at higher pH. nih.govnih.gov However, at elevated temperatures, the reaction yields a near-racemic mixture of wine lactone. nih.govnih.gov

Investigation of 1,3-Hydride Shifts in Cyclization Pathways

A key mechanistic feature of the wine lactone formation is the involvement of a 1,3-hydride shift. acs.org Such hydride shifts are common in enzymatic terpene biosynthesis but are less frequently observed in non-enzymatic cationic cyclizations. acs.orgnih.govresearchgate.net Isotopic labeling studies have been instrumental in demonstrating the occurrence of this intramolecular hydrogen transfer during the cyclization cascade. acs.org

Computational studies, including Density Functional Theory (DFT) calculations, have provided further insights into the energetics and stereochemistry of 1,3-hydride shifts in terpene biosynthesis. nih.govresearchgate.netnih.gov These theoretical investigations help to rationalize the observed product distributions and the factors that control the competition between different rearrangement pathways, such as 1,2- and 1,3-hydride shifts. nih.govresearchgate.netnih.gov The experimental evidence, coupled with theoretical calculations, underscores the intricate nature of these carbocation rearrangements and their critical role in determining the final structure of the cyclized product. nih.govresearchgate.netnih.govrsc.org

Oxidative Transformations of this compound Derivatives

The double bonds in this compound and its derivatives are susceptible to oxidative cleavage by various oxidizing agents. Ozonolysis is a powerful method for cleaving carbon-carbon double bonds, which, depending on the work-up conditions, can yield aldehydes, ketones, or carboxylic acids. libretexts.orglibretexts.orgmasterorganicchemistry.com An oxidative work-up of the ozonolysis of this compound would be expected to cleave both double bonds, leading to the formation of smaller carboxylic acids and dicarboxylic acids. libretexts.orglibretexts.org Other strong oxidizing agents, such as potassium permanganate (B83412) under acidic conditions, can also effect the oxidative cleavage of the dienyl system. researchgate.net

Epoxidation of the double bonds is another possible oxidative transformation, which would lead to the formation of mono- or di-epoxides. These reactions can be carried out using peroxy acids, and the resulting epoxides can serve as versatile intermediates for further synthetic transformations.

Hydrogenation and Reduction Chemistry of this compound

The dienyl system and the carboxylic acid group of this compound can undergo hydrogenation and reduction under various conditions.

Hydrogenation of the Dienyl System: Catalytic hydrogenation can be employed to selectively reduce one or both of the carbon-carbon double bonds. The selectivity of this reaction depends on the choice of catalyst and reaction conditions. For example, certain catalysts may allow for the selective hydrogenation of the less sterically hindered double bond. Complete hydrogenation of the dienyl system would yield octanoic acid. Rhodium-based catalysts have been shown to be effective for the selective hydrogenation of C=C bonds in α,β-unsaturated carbonyl compounds. nih.gov

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol. libretexts.orglibretexts.orgyoutube.combritannica.com Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. libretexts.orglibretexts.org The reduction of this compound would yield octa-2,7-dien-1-ol. It is also possible to selectively reduce the carboxylic acid group in the presence of the double bonds, or vice versa, by careful selection of the reducing agent and reaction conditions.

Advanced Analytical and Spectroscopic Research Methodologies for Octa 2,7 Dienoic Acid Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like octa-2,7-dienoic acid. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each proton, allowing for complete assignment of the molecule's connectivity and stereochemistry. uobasrah.edu.iq

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are indicative of their electronic environment. For this compound, the vinyl protons (attached to the C=C double bonds) would resonate in the downfield region, typically between 5.0 and 7.5 ppm, due to the deshielding effect of the π-electrons. The protons on the terminal vinyl group (at C-7 and C-8) and the internal double bond (at C-2 and C-3) would exhibit characteristic splitting patterns (multiplicities) due to spin-spin coupling with neighboring protons. The coupling constants (J values) are critical for determining the stereochemistry (E/Z or cis/trans) of the double bond at the C-2 position.

¹³C NMR spectroscopy provides information on the carbon framework. uobasrah.edu.iq The carboxylic acid carbon (C-1) would appear significantly downfield (typically > 170 ppm), while the sp²-hybridized carbons of the double bonds would resonate in the 100-150 ppm range. researchgate.net The sp³-hybridized carbons of the methylene (B1212753) groups would be found in the upfield region of the spectrum. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively establish the connectivity between protons and carbons, confirming the this compound structure. rsc.orgthieme-connect.de NOE (Nuclear Overhauser Effect) experiments can further aid in determining through-space proximity of protons, which is valuable for conformational and stereochemical assignments. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Mass Spectrometry (MS) Applications in Identifying this compound Metabolites and Synthetic Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes an essential tool for identifying this compound in complex mixtures, such as biological samples or synthetic reaction crudes. nih.govathenaeumpub.comnih.gov

In the analysis of synthetic intermediates, GC-MS can be used to monitor the progress of a reaction, identifying reactants, products, and byproducts. researchgate.net For metabolites, LC-MS is often employed to detect and identify products of biochemical transformations of this compound in biological systems. nih.gov

The electron ionization (EI) mass spectrum of this compound (or its methyl ester derivative for GC-MS) would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides structural clues. Characteristic fragments would likely include the loss of a carboxyl group or its ester equivalent, as well as cleavages at positions allylic to the double bonds, which helps to locate their positions within the carbon chain. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact elemental composition, further confirming the identity of the parent molecule or its fragments.

Table 2: Expected Mass Spectrometry Fragments for Methyl Octa-2,7-dienoate

Advanced Chromatographic Techniques for Separation, Purification, and Enantiomeric Analysis

Standard chromatographic methods can often be insufficient for separating complex mixtures of fatty acid isomers or for resolving enantiomers. Advanced techniques are therefore required for the isolation, purification, and chiral analysis of this compound.

Multidimensional Gas Chromatography (MDGC/GCxGC): Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. chromatographyonline.commdpi.com This technique uses two columns with different stationary phases (e.g., nonpolar and polar) connected by a modulator. researchgate.netmonash.edu This setup is highly effective for separating isomers of unsaturated fatty acids from complex matrices, such as essential oils or biological lipids. nih.gov The application of MDGC would allow for the separation of this compound from other C8 fatty acids with varying degrees of unsaturation or different double bond positions. When a chiral second-dimension column is used, MDGC can also achieve enantiomeric separation. researchgate.net

Multilayer Coil Countercurrent Chromatography (MLCCC): Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. aocs.org MLCCC, a high-performance version of this technique, is particularly well-suited for the preparative separation and purification of fatty acids. aocs.org The separation is based on the differential partitioning of solutes between two immiscible liquid phases. By selecting an appropriate solvent system, MLCCC can be used to purify this compound from a crude synthetic mixture on a larger scale than is possible with HPLC.

Enantiomeric Analysis: The separation of the R and S enantiomers of chiral molecules like this compound is critical. This is typically achieved using chiral chromatography, either by GC or HPLC with a chiral stationary phase (CSP). aocs.orgnih.govmdpi.com These phases contain a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. researchgate.net Polysaccharide-based CSPs, for example, are widely used for the enantioseparation of a broad range of chiral compounds, including carboxylic acids. nih.gov

Optical Rotation and Chiral Analysis in Enantioselective Synthesis Research

Optical activity is a fundamental property of chiral molecules. wikipedia.org Enantiomers rotate the plane of plane-polarized light by equal amounts but in opposite directions. libretexts.orglibretexts.org The enantiomer that rotates light to the right (clockwise) is termed dextrorotatory (+), while the one that rotates it to the left (counter-clockwise) is levorotatory (-). wikipedia.organton-paar.com This property is measured using a polarimeter, and the result is expressed as the specific rotation [α].

In the context of enantioselective synthesis, where the goal is to produce a single enantiomer of a chiral molecule, polarimetry is essential for determining the optical purity of the product. nih.gov The success of such a synthesis is quantified by the enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present than the other. libretexts.org

The enantiomeric excess can be calculated from the observed specific rotation of the sample and the known specific rotation of the pure enantiomer. For this compound, a synthetic sample's optical rotation would be measured and compared to the value of the pure enantiomer (if known) to determine the ee. Chiral chromatography is often used in conjunction with polarimetry to provide a more direct and accurate measurement of the enantiomeric ratio (e.g., 95:5 R:S), from which the ee can also be calculated. researchgate.net

Table 3: Chemical Compounds Mentioned

Computational Chemistry and Theoretical Investigations of Octa 2,7 Dienoic Acid

Density Functional Theory (DFT) Studies of Electronic Structure and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. vjst.vnuic.edu This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide a wealth of information about the electronic properties and stability of octa-2,7-dienoic acid.

Detailed DFT studies on various organic molecules, including carboxylic acids, have demonstrated the method's ability to accurately predict molecular geometries, vibrational frequencies, and electronic properties. vjst.vnresearchgate.net For this compound, DFT would be employed to optimize its three-dimensional structure, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Key electronic properties that can be calculated using DFT include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, would highlight the electron-rich and electron-poor regions of this compound, indicating likely sites for electrophilic and nucleophilic attack. The carboxylic acid group would be expected to be a region of high negative potential, while the protons would be regions of positive potential.

Illustrative Data Table: Calculated Electronic Properties of this compound (Hypothetical DFT Results)

| Property | Calculated Value (Hypothetical) | Description |

| Total Energy | -461.23 Hartrees | The total electronic energy of the optimized geometry. |

| Dipole Moment | 2.5 Debye | A measure of the molecule's overall polarity. |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 6.3 eV | An indicator of chemical reactivity and stability. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT data for this compound were not found in the reviewed literature.

Molecular Modeling and Conformational Analysis of this compound Derivatives

The flexibility of the eight-carbon chain in this compound means that it can exist in numerous spatial arrangements, or conformations. Molecular modeling, particularly through methods like molecular mechanics (MM), is instrumental in exploring the conformational landscape of such molecules. uci.edu Conformational analysis aims to identify the different stable conformers and determine their relative energies. uci.edu

A conformational search would systematically or stochastically alter the dihedral angles of the rotatable bonds in this compound to generate a multitude of possible structures. uci.eduyoutube.com Each of these structures would then be subjected to energy minimization to find the nearest local energy minimum on the potential energy surface. uci.edu This process allows for the identification of the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature. uci.edu

For derivatives of this compound, where additional functional groups are present, conformational analysis becomes even more critical as these groups can introduce new steric and electronic interactions that influence the preferred shape of the molecule. Understanding the conformational preferences of these derivatives is crucial as the three-dimensional structure of a molecule often dictates its biological activity and physical properties. While specific conformational analyses of this compound derivatives were not found, the methodologies are widely applied in drug design and materials science. scholaris.ca

Illustrative Data Table: Relative Energies of Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) at 298K |

| A (Global Minimum) | 178.5° | 0.00 | 75.3 |

| B | 65.2° | 0.85 | 18.1 |

| C | -68.9° | 1.20 | 6.6 |

Note: The values in this table are hypothetical and for illustrative purposes only. A full conformational analysis would involve the variation of all relevant dihedral angles.

Theoretical Predictions of Reaction Pathways and Transition States in this compound Transformations

Computational chemistry can be used to map out the entire energy profile of a chemical reaction, providing valuable insights into reaction mechanisms. nih.govresearchgate.netrsc.org For transformations involving this compound, such as addition reactions to its double bonds or reactions at the carboxylic acid group, theoretical methods can identify the transition states that connect reactants to products.

By calculating the potential energy surface for a given reaction, researchers can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. nih.gov This information is crucial for predicting reaction rates and understanding how catalysts might influence the reaction pathway. Quantum mechanical methods are particularly well-suited for studying the breaking and forming of chemical bonds that occur during a reaction. nih.govacs.org

For instance, the mechanism of an electrophilic addition to one of the double bonds in this compound could be investigated. Calculations would be performed to locate the structure and energy of the transition state, as well as any intermediate species. This would allow for a detailed understanding of the step-by-step process of the reaction. Automated reaction pathway exploration tools are becoming increasingly sophisticated, enabling the discovery of complex reaction networks. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. youtube.comyoutube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.comwikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com The LUMO is the innermost empty orbital and relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.com

For this compound, FMO analysis can predict the most likely sites for chemical reactions. The shape and energy of the HOMO and LUMO can be calculated using quantum chemical methods like DFT. The regions of the molecule where the HOMO is largest are the most probable sites for electrophilic attack, while the areas with the largest LUMO lobes are the most susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is also a significant indicator of a molecule's stability and reactivity. ekb.eg A small HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ekb.eg FMO analysis can also be used to understand the selectivity of reactions, such as pericyclic reactions, by considering the symmetry of the interacting orbitals. wikipedia.org

Illustrative Data Table: Frontier Molecular Orbital Properties of this compound (Hypothetical)

| Molecular Orbital | Energy (eV) | Description and Implication for Reactivity |

| HOMO | -6.8 | Localized primarily on the C=C double bonds. Indicates these are the likely sites for electrophilic attack. |

| LUMO | -0.5 | Distributed over the carboxylic acid group and the conjugated system. Suggests susceptibility to nucleophilic attack at the carbonyl carbon. |

| HOMO-LUMO Gap | 6.3 | A relatively large gap suggests good kinetic stability. |

Note: The values and descriptions in this table are hypothetical and for illustrative purposes. The actual orbital shapes and energies would need to be determined by specific quantum chemical calculations.

Octa 2,7 Dienoic Acid As a Precursor and Intermediate in the Synthesis of Complex Molecules and Advanced Materials

Utilization of Octa-2,7-dienoic Acid Scaffolds in Natural Product Total Synthesis (e.g., Cryptophycins)

The structural framework of this compound is a key component in the total synthesis of several complex natural products, most notably the cryptophycins. Cryptophycins are a family of potent cytotoxic cyclic depsipeptides isolated from cyanobacteria, which have garnered significant attention for their antitumor properties. nih.gov

In the convergent synthesis of cryptophycins, a highly functionalized derivative of this compound often serves as a crucial fragment. For instance, the synthesis of Cryptophycin (B1240208) 52 involves the large-scale enantioselective preparation of (2E,7E,5S,6R)-5-hydroxy-6-methyl-8-phenyl-octa-2,7-dienoic acid. biosynth.com This fragment represents a significant portion of the final molecule's carbon skeleton and incorporates key stereochemical centers that are essential for its biological activity. The synthesis of this key intermediate is a critical step that enables the subsequent coupling with other fragments to assemble the complex macrocyclic structure of the natural product. biosynth.com

Different synthetic strategies have been developed to prepare the this compound core of cryptophycins. These routes often focus on establishing the correct stereochemistry at the C5 and C6 positions. The versatility of this synthetic approach has been demonstrated by its application in the synthesis of not only cryptophycin A but also several of its diastereomers. biosynth.com The ability to synthesize these complex fragments underscores the importance of the this compound scaffold in accessing biologically active natural products.

A summary of key this compound derivatives used in the synthesis of cryptophycins is presented in the table below.

| Derivative Name | Role in Synthesis |

| (2E,7E,5S,6R)-5-Hydroxy-6-methyl-8-phenyl-octa-2,7-dienoic acid | Key fragment for the formal total synthesis of Cryptophycin 52. biosynth.com |

| tert-Butyl (5S,6R,2E,7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2,7-octadienoate | A major component in an efficient synthesis of the cryptophycins. |

Role as Precursors for Biological Signaling Molecules and Plant Defense Mechanisms

While specific information regarding the direct role of this compound as a precursor for biological signaling molecules and in plant defense mechanisms is not extensively detailed in available research, the broader class of fatty acids and their oxygenated derivatives, known as oxylipins, are well-established participants in these processes. Upon pathogen attack, polyunsaturated fatty acids are released from plant cell membranes and act as substrates for the synthesis of a diverse array of signaling molecules that regulate plant innate immunity.

These fatty acid-derived compounds can have direct antimicrobial activity or function as signals to activate defense-related gene expression. For example, certain dienoic and trienoic fatty acids are known to be involved in plant defense responses. While the direct involvement of this compound is not explicitly documented, its structural similarity to other biologically active fatty acids suggests a potential, though currently unexplored, role in these pathways. Further research is needed to elucidate the specific functions, if any, of this compound in plant biology.

Intermediate Compounds in Industrial Chemical Processes and Feedstock Conversion

The direct large-scale industrial application of this compound as an intermediate or in feedstock conversion is not widely documented. However, related C8 dicarbonyl compounds, such as 2,7-octanedione, are being explored as platform molecules derived from biomass. For instance, the Kolbe coupling of levulinic acid, a biomass-derived platform chemical, can produce 2,7-octanedione. This diketone can then be further converted into valuable products like n-octane for biofuels or 2,7-octanediol, a potential monomer for the synthesis of new polymers.

While not a direct conversion of this compound, these processes highlight the industrial interest in C8 intermediates for the production of renewable chemicals and fuels. The potential for this compound to serve as a similar platform chemical would depend on the development of efficient and economically viable methods for its production from renewable feedstocks. The conversion of biomass-derived feedstocks into valuable chemicals is a key area of research in sustainable chemistry, and the exploration of versatile intermediates like this compound and its isomers could present future opportunities.

Design and Synthesis of Novel this compound-Based Analogues for Targeted Research Applications

The structural motif of dienoic acids, including the this compound backbone, is a target for the design and synthesis of novel analogues for various research applications, particularly in the field of medicinal chemistry. Researchers have developed stereoselective methods to synthesize analogues of natural 5Z,9Z-dienoic acids to investigate their biological activities.

For example, synthetic analogues of dienoic acids have been created and evaluated for their anticancer activity. These studies involve modifying the core dienoic acid structure and assessing the impact of these changes on properties such as cytotoxicity against cancer cell lines and the ability to induce apoptosis. In one such study, novel synthetic analogues were tested for their inhibitory activity against human topoisomerase I, a key enzyme in DNA replication and a target for anticancer drugs.

The development of these analogues allows for a systematic exploration of the structure-activity relationships of this class of compounds. By synthesizing a library of related molecules, researchers can identify the key structural features required for biological activity and potentially develop new therapeutic agents with improved efficacy and selectivity. This highlights the importance of the dienoic acid scaffold as a template for the design of new molecules with targeted biological functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.